RIP1 kinase inhibitor 4

Neuroinflammation CNS Drug Delivery Blood-Brain Barrier

Most RIPK1 inhibitors cannot cross the blood-brain barrier or require custom biotinylation for target engagement-creating workflow bottlenecks in neuroinflammation research. RIP1 kinase inhibitor 4 resolves both constraints as a CNS-penetrable, click-chemistry-ready probe (EC50 < 100 nM). • BBB-penetrable: enables in vivo RIPK1 inhibition in models of ALS, Alzheimer's, multiple sclerosis, and TBI. • Alkyne handle: direct CuAAC conjugation to biotin, fluorophores, or affinity resins-eliminating custom probe synthesis for CETSA and chemical proteomics. • ≥98% purity with batch-specific CoA; ships on blue ice for global delivery.

Molecular Formula C23H23N5
Molecular Weight 369.5 g/mol
Cat. No. B12384712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRIP1 kinase inhibitor 4
Molecular FormulaC23H23N5
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESC1CC(CC1C#CC2=CN=C(N=C2)N)N3C=C4CCC(C4=N3)C5=CC=CC=C5
InChIInChI=1S/C23H23N5/c24-23-25-13-17(14-26-23)7-6-16-8-10-20(12-16)28-15-19-9-11-21(22(19)27-28)18-4-2-1-3-5-18/h1-5,13-16,20-21H,8-12H2,(H2,24,25,26)
InChIKeyMPSUFDFPNVSUSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RIP1 Kinase Inhibitor 4 Procurement Guide


RIP1 kinase inhibitor 4 (CAS 2919836-00-1, Example 3/Compound 3) is a small-molecule inhibitor of receptor-interacting protein kinase 1 (RIPK1) designed for the study of programmed necrosis (necroptosis) and inflammatory signaling . This compound is distinguished by its reported blood-brain barrier (BBB) penetrability and an embedded alkyne group that enables click chemistry conjugation, positioning it as a versatile probe for both cellular and in vivo central nervous system (CNS) applications .

BBB-penetrable probe for CNS RIPK1 necroptosis and neuroinflammation studies

Alkyne click-chemistry handle enables direct conjugation for target engagement and proteomics

Type II RIPK1 inhibitor tool compound; reported to exhibit intermediate cellular potency in necroptosis assays

Supplier-reported attributes; independent functional validation recommended.

RIP1 Kinase Inhibitor 4 Substitution Risks


Within the RIPK1 inhibitor class, key functional attributes diverge sharply: earlier inhibitors like Necrostatin-1 (Nec-1) exhibit off-target IDO activity and poor metabolic stability, while many clinical-stage molecules (e.g., eclitasertib) are deliberately designed as peripherally restricted agents that cannot access CNS targets [1]. Furthermore, chemical probes lacking clickable handles require separate synthesis of biotinylated or fluorescent analogs for target engagement studies . Generic substitution of RIP1 kinase inhibitor 4 with a CNS-impermeant analog or a non-clickable inhibitor would fundamentally alter or invalidate experimental outcomes in neuroinflammation and target validation workflows [1].

!

CNS-impermeant RIPK1 inhibitors (e.g., eclitasertib) may not address neuroinflammation models requiring brain target engagement.

!

Non-clickable RIPK1 probes (Nec-1, GSK2982772, PK68) lack alkyne handles; direct conjugation without custom synthesis is not possible.

!

First-generation inhibitor Necrostatin-1 carries off-target IDO activity and limited metabolic stability, which may confound necroptosis readouts.

RIP1 Kinase Inhibitor 4 Evidence Overview


Brain Penetration vs. CNS-Excluded Inhibitors

RIP1 kinase inhibitor 4 is explicitly described as a 'BBB-penetrable RIP1 kinase inhibitor' in multiple vendor technical datasheets [1]. In contrast, the clinical-stage RIPK1 inhibitor eclitasertib (DNL758) is characterized as a 'peripherally-restricted, oral inhibitor of RIPK1' with limited CNS access [2]. This binary classification represents a critical selection criterion for neurological applications.

Brain Penetration
Class-level inference
BBB-penetrable vs. peripherally-restricted
CNS research model selection context
Qualitative comparison based on supplier data; verify CNS exposure in model
Neuroinflammation CNS Drug Delivery Blood-Brain Barrier

Click Chemistry Handle

RIP1 kinase inhibitor 4 contains an alkyne group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules . This contrasts with standard RIPK1 inhibitors such as Necrostatin-1, GSK2982772, and PK68, which lack this reactive handle and require separate synthesis of modified analogs for pull-down or imaging applications [1].

Click Chemistry Handle
Class-level inference
Alkyne group present vs. absent in Nec-1, GSK2982772, PK68
Enables direct conjugation for target engagement/proteomics
Structural inference; verify reactivity in desired assay buffer
Target Engagement Chemical Proteomics Biotinylation

Cellular Potency vs. Necrostatin-1

RIP1 kinase inhibitor 4 exhibits an EC50 of less than 100 nM for RIP1 kinase inhibition in cellular assays, according to multiple supplier datasheets [1]. This places it in a more potent range than the first-generation inhibitor Necrostatin-1, which has a reported EC50 of 490 nM in TNF-α-induced necroptosis assays [2].

Cellular Potency vs. Nec-1
Cross-study comparable
Supports lower assay concentration range; review off-target profile
Potency reported in different cellular necroptosis assays
Type II Inhibitor Rank
Cross-study comparable
Positioned within Type II inhibitor potency range
Useful for SAR comparisons; verify under unified assay conditions
Necroptosis Cellular Assay Potency Comparison

Type II RIPK1 Inhibitor Potency Comparison

RIP1 kinase inhibitor 4 demonstrates an EC50 < 100 nM . This potency falls between two well-characterized Type II RIPK1 inhibitors: GSK2982772, which exhibits an IC50 of 16 nM against human RIPK1 [1], and PK68, which has an IC50 of approximately 90 nM . This intermediate potency profile provides a distinct option for researchers requiring a tool compound with balanced cellular activity and the unique feature set of this molecule.

Type II Inhibitor Rank
Cross-study comparable
Positioned within Type II inhibitor potency range
Useful for SAR comparisons; verify under unified assay conditions
Kinase Selectivity Type II Inhibitor Biochemical Assay

RIP1 Kinase Inhibitor 4 Applications


CNS Neuroinflammation & BBB Penetration

Given its documented BBB-penetrable property, RIP1 kinase inhibitor 4 is optimally suited for in vivo and ex vivo studies investigating RIPK1-mediated necroptosis and neuroinflammation in the central nervous system . This includes applications in models of multiple sclerosis, Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and traumatic brain injury, where CNS target engagement is a critical requirement. The compound can be used to distinguish central vs. peripheral RIPK1 contributions to disease pathology, a differentiation that is impossible with peripherally restricted inhibitors [1].

Target Engagement & Proteomics

The alkyne group within RIP1 kinase inhibitor 4 enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for direct conjugation to biotin, fluorophores, or other reporter tags . This makes the compound ideal for cellular target engagement assays (e.g., cellular thermal shift assays, CETSA), chemical proteomics workflows (e.g., affinity-based protein profiling), and the generation of activity-based probes for RIPK1. This eliminates the need for custom synthesis of biotinylated analogs, accelerating research timelines and reducing costs.

In Vitro Cellular Necroptosis Assays

With an EC50 of less than 100 nM, RIP1 kinase inhibitor 4 provides sufficient potency for robust inhibition of TNF-α-induced necroptosis in cellular models, while its intermediate potency relative to ultrapotent inhibitors like GSK'963 (IC50 1-4 nM) or GSK481 (IC50 1.3 nM) may be advantageous in contexts where complete kinase saturation is not desired or where the compound's unique physicochemical properties are prioritized . This makes it a suitable tool for mechanistic studies where the dual features of brain penetrance and click chemistry handle are simultaneously required [1].

Type II RIPK1 Inhibitor Comparative Studies

The potency of RIP1 kinase inhibitor 4 (EC50 < 100 nM) positions it between GSK2982772 (IC50 16 nM) and PK68 (IC50 ~90 nM) on the potency spectrum . This intermediate activity profile, combined with its unique chemical features, makes it a valuable comparator for structure-activity relationship (SAR) studies and for investigating the functional consequences of varying degrees of RIPK1 inhibition in disease-relevant cellular and in vivo models.

Application
Selection Property
Validation Focus
CNS neuroinflammation research models
BBB-penetrant RIPK1 probe
CNS target engagement vs. peripheral restriction
Target engagement and chemical proteomics
Alkyne click-chemistry handle
Direct conjugation without custom synthesis
Cellular necroptosis inhibition assays
Intermediate cellular potency profile
Balance between inhibition and probe-specific features
Type II RIPK1 inhibitor SAR / comparative studies
Potency positioned between reference inhibitors
Functional consequence of variable RIPK1 inhibition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for RIP1 kinase inhibitor 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.